

# Standard Operating Procedure: Safe Handling and Application of 2-(2-Methylphenyl)ethyl Acetate

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## Compound of Interest

Compound Name: 2-(2-Methylphenyl)ethyl acetate

CAS No.: 22532-46-3

Cat. No.: B7992354

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## Introduction

**2-(2-Methylphenyl)ethyl acetate**, also known as o-tolyl-ethyl acetate, is an aromatic ester valued for its potential application as a fragrance and flavor component. Its structural characteristics suggest a compound with complex floral and fruity notes, making it a molecule of interest for researchers in perfumery, food science, and synthetic chemistry. The precise handling, synthesis, and quality control of such specialty chemicals are paramount to ensure experimental reproducibility, laboratory safety, and the integrity of the final product.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth standard operating procedure (SOP) covering the chemical's properties, critical safety protocols, a detailed methodology for its synthesis via Fischer Esterification, and a robust protocol for its purity and identity verification using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to empower the user with a deeper understanding of the processes involved.

## Chemical and Physical Properties


A thorough understanding of a chemical's physical properties is the foundation of its safe handling and application. The properties of **2-(2-Methylphenyl)ethyl acetate** are summarized below.

Property	Value	Source(s)
Chemical Name	2-(2-Methylphenyl)ethyl acetate	[1][2]
Synonym(s)	Ethyl o-tolylacetate, o-Tolylacetic acid ethyl ester	[1][2]
CAS Number	40291-39-2	[2]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	[1][2]
Molecular Weight	178.23 g/mol	[2]
Appearance	Colorless Liquid	[1]
Boiling Point	76-77 °C at 3 mmHg	
Density	0.999 g/mL at 25 °C	
Refractive Index	n <sub>20</sub> /D 1.501	

## Health, Safety, and Environmental Information

Adherence to strict safety protocols is non-negotiable. The following information is synthesized from safety data for the compound and general principles for handling combustible esters.[3]

## Hazard Identification

Pictogram(s)	
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Exposure Controls & Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation, skin contact, and eye contact. Engineering controls and PPE are critical to mitigate these risks.

- Engineering Controls: All handling of **2-(2-Methylphenyl)ethyl acetate**, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3] An eyewash station and safety shower must be readily accessible.[3]
- Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles or a face shield to protect against splashes.[3][4]
- Skin Protection: Wear a flame-resistant lab coat. Use nitrile gloves for incidental contact. For prolonged contact or immersion, consult glove manufacturer data, but neoprene or butyl rubber gloves are generally recommended for esters.

- Respiratory Protection: If working outside of a fume hood (e.g., during a large-scale spill), a NIOSH-approved respirator with an organic vapor cartridge is required.[3][4]

## First Aid Measures

- Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if possible. Seek immediate medical attention.[4]
- Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

## Fire Fighting & Spill Procedures

- Fire: The compound is a combustible liquid with a flash point of 107 °C. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[3] Vapors may be heavier than air and travel to an ignition source.
- Spills: For small spills (<100 mL), absorb with an inert material like vermiculite or sand. For large spills, evacuate the area and contact institutional Environmental Health & Safety. Ensure no ignition sources are present.

## Storage, Handling, and Waste Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents and strong acids/bases.[5]
- Handling: Avoid contact with skin and eyes and avoid breathing vapors.[5] Use spark-proof tools and ground/bond containers when transferring large volumes to prevent static discharge.

- **Waste Disposal:** Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[4] Collect in a properly labeled, sealed container.

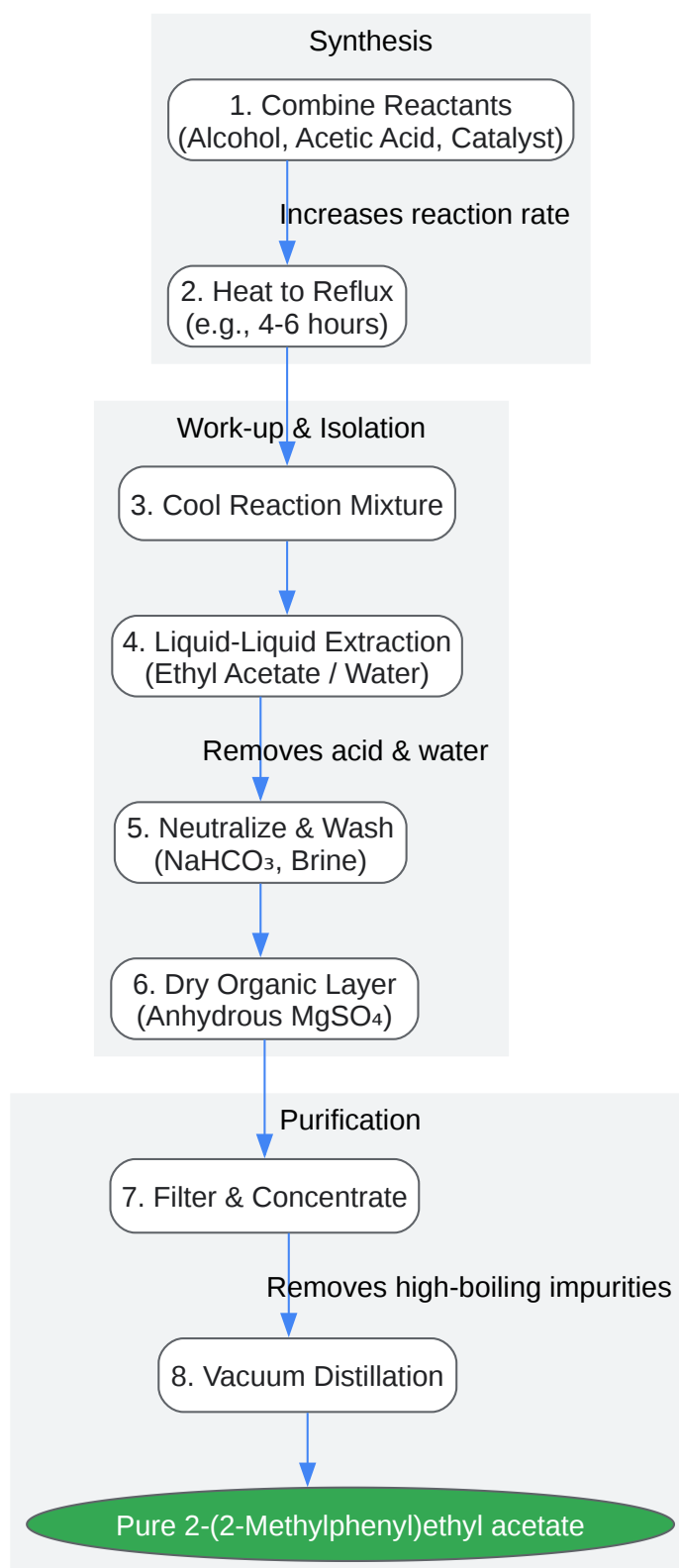
## Protocol 1: Synthesis via Fischer Esterification

This protocol details the synthesis of **2-(2-Methylphenyl)ethyl acetate** from 2-(2-methylphenyl)ethanol and acetic acid.

### Principle of the Method

Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[7] The reaction is an equilibrium process. To drive the reaction towards the product (the ester), a large excess of one reactant (in this case, acetic acid) is used, and the reaction is heated to reflux to increase the rate. The acid catalyst works by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8][9]

### Workflow for Synthesis and Purification



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Caption: Workflow for the synthesis and purification of **2-(2-Methylphenyl)ethyl acetate**.

## Materials and Equipment

- 2-(2-methylphenyl)ethanol
- Glacial Acetic Acid (used in excess as reactant and solvent)
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ , catalyst)
- Ethyl Acetate (for extraction)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated Sodium Chloride (Brine) solution
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus

## Step-by-Step Experimental Protocol

- **Reaction Setup:** In a 250 mL round-bottom flask, combine 2-(2-methylphenyl)ethanol (e.g., 0.1 mol) and glacial acetic acid (e.g., 0.5 mol, 5 equivalents). The excess acetic acid serves as both a reactant and a solvent, driving the equilibrium forward.[9]
- **Catalyst Addition:** While stirring, carefully add concentrated sulfuric acid (approx. 1-2 mL) dropwise. This addition is exothermic and must be done slowly. The sulfuric acid is the catalyst for the reaction.[8]
- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) if desired.
- **Cooling and Quenching:** After the reflux period, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing 100 mL of ice-cold water.

- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 50 mL). The desired ester product is organic-soluble and will move into the ethyl acetate layer.
- **Washing and Neutralization:** Combine the organic extracts. Wash sequentially with 50 mL of water, 2 x 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine. The bicarbonate wash is critical for neutralizing the remaining sulfuric acid and excess acetic acid.<sup>[10]</sup> The brine wash helps to remove residual water from the organic layer.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the ethyl acetate solvent.
- **Purification:** The resulting crude oil should be purified by vacuum distillation to yield the final, pure **2-(2-Methylphenyl)ethyl acetate**.<sup>[11]</sup> The boiling point is approximately 76-77 °C at 3 mmHg.

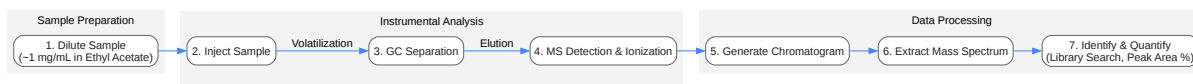
## Protocol 2: Quality Control by GC-MS

This protocol provides a standard method for verifying the identity and assessing the purity of the synthesized **2-(2-Methylphenyl)ethyl acetate**.

### Principle of the Method

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile organic compounds.<sup>[12]</sup> The gas chromatograph separates components of the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them (typically via electron ionization, EI) and fragments them into a predictable pattern based on their molecular structure. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for identification, while the area of the chromatographic peak is proportional to the compound's concentration.<sup>[13]</sup>

### Workflow for GC-MS Analysis



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Caption: Standard workflow for sample analysis using Gas Chromatography-Mass Spectrometry.

## Materials and Equipment

- Synthesized **2-(2-Methylphenyl)ethyl acetate**
- High-purity Ethyl Acetate (GC grade)
- GC vials with septa
- Gas Chromatograph with Mass Spectrometer (GC-MS)
- Capillary GC Column (e.g., DB-5ms, HP-5ms, or similar non-polar column)

## Step-by-Step Analytical Protocol

- **Sample Preparation:** Prepare a dilute solution of the synthesized product by dissolving approximately 1-2 mg in 1 mL of GC-grade ethyl acetate in a GC vial.
- **Instrument Setup:** Set up the GC-MS with the parameters outlined in the table below. These are typical starting conditions and may be optimized for specific instrumentation.<sup>[14][15][16]</sup>
- **Injection:** Inject 1  $\mu$ L of the prepared sample into the GC.
- **Data Acquisition:** Acquire the data over the specified mass range after the solvent delay period.
- **Data Analysis:**

- Identity Confirmation: Identify the peak corresponding to the product. Extract the mass spectrum for this peak and compare it to a reference spectrum from a database (e.g., NIST). The molecular ion ( $M^+$ ) should be visible at  $m/z = 178$ . Key fragments would be expected from the loss of the ethoxy group ( $-OC_2H_5$ ,  $m/z = 133$ ) and the acetyl group ( $CH_3CO-$ ,  $m/z = 43$ ).
- Purity Assessment: Integrate all peaks in the total ion chromatogram (TIC). Calculate the purity of the target compound by dividing its peak area by the total area of all peaks (Area %). A purity of >98% is typically considered good for a purified product.

## Recommended GC-MS Parameters

Parameter	Recommended Setting	Rationale
GC Column	30 m x 0.25 mm ID, 0.25 $\mu$ m film	Standard column for resolving a wide range of volatile compounds.
Carrier Gas	Helium, 1.0 mL/min constant flow	Inert gas providing good chromatographic efficiency.
Inlet Temperature	250 °C	Ensures rapid and complete volatilization of the sample.
Oven Program	50 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min)	A standard temperature ramp to separate early-eluting impurities from the product.
MS Source Temp.	230 °C	Standard temperature for an EI source.
MS Quad Temp.	150 °C	Standard temperature for the quadrupole mass filter.
Ionization Mode	Electron Ionization (EI) at 70 eV	Provides reproducible fragmentation patterns for library matching. <sup>[12]</sup>
Mass Scan Range	m/z 40 - 400	Covers the molecular weight of the target and its expected fragments.
Solvent Delay	3 minutes	Prevents the high concentration of solvent from damaging the MS filament.

## Conclusion

**2-(2-Methylphenyl)ethyl acetate** is a valuable compound with potential applications in the fragrance industry. Its effective and safe use in a research setting is contingent upon a clear understanding of its properties and adherence to rigorous handling protocols. This guide provides the necessary framework, from safety and PPE to detailed procedures for synthesis and quality control. By following these validated protocols, researchers can confidently and

safely work with this compound, ensuring high-quality results and a secure laboratory environment.

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